2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid is a complex organic compound with the molecular formula C20H30O10 It is characterized by its multiple ethoxy groups attached to a terephthalic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid typically involves the reaction of 2,5-dihydroxyterephthalic acid with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy groups, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its solubility and stability.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid involves its interaction with various molecular targets. The ethoxy groups enhance its solubility and facilitate its transport across cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalohydrazide
- 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalaldehyde
- 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalohydrazide
Uniqueness
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid is unique due to its multiple ethoxy groups, which confer enhanced solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and stability .
Eigenschaften
Molekularformel |
C22H34O12 |
---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]terephthalic acid |
InChI |
InChI=1S/C22H34O12/c1-27-3-5-29-7-9-31-11-13-33-19-15-18(22(25)26)20(16-17(19)21(23)24)34-14-12-32-10-8-30-6-4-28-2/h15-16H,3-14H2,1-2H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
FYYGMMFZHDRZLK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOC1=CC(=C(C=C1C(=O)O)OCCOCCOCCOC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.